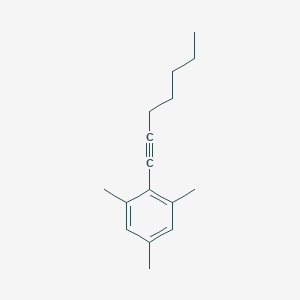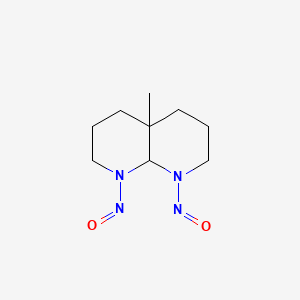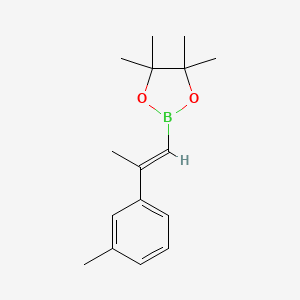
2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene is an organic compound characterized by a benzene ring substituted with a heptynyl group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with a heptynyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, followed by the addition of the heptynyl halide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions
2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature and atmospheric pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, its alkyne group can participate in cycloaddition reactions, forming cyclic structures with other reactants .
相似化合物的比较
Similar Compounds
- 1-(Hept-1-yn-1-yl)-2-benzyl-1,2,3,4-tetrahydroisoquinoline
- 2-(Hept-1-yn-1-yl)nicotinonitrile
- 3-(Hept-1-yn-1-yl)oxazolidin-2-one
Uniqueness
2-(Hept-1-yn-1-yl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of the heptynyl group also allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
属性
分子式 |
C16H22 |
|---|---|
分子量 |
214.35 g/mol |
IUPAC 名称 |
2-hept-1-ynyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H22/c1-5-6-7-8-9-10-16-14(3)11-13(2)12-15(16)4/h11-12H,5-8H2,1-4H3 |
InChI 键 |
SVHANOXXOZALPM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#CC1=C(C=C(C=C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)






![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)



![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)

![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
